molecular formula C9H10N2O B602358 Norcotinine CAS No. 17708-87-1

Norcotinine

Cat. No.: B602358
CAS No.: 17708-87-1
M. Wt: 162.19
InChI Key:
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Mechanism of Action

Target of Action

Norcotinine, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in modulating specific aspects of learning and memory .

Mode of Action

This compound interacts with its targets, the nicotinic acetylcholine receptors, by acting as an agonist . In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

This compound is part of the nicotine metabolic pathway. The dominant pathway of nicotine metabolism in humans involves the formation of cotinine, which occurs in two steps . The first step is the cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine . After peripheral injection of nicotine, this compound is detected in the brain, and it is likely produced by 5′-C-oxidation of brain nornicotine . This fate is different from the processing in the periphery where N-demethylation of cotinine produces this compound .

Pharmacokinetics

The pharmacokinetics of this compound, like nicotine, is influenced by its molecular form and metabolic enzyme activity . After systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including this compound, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The molecular and cellular effects of this compound’s action are still being elucidated. It is known that this compound has been found to possess the same addictive characteristics as nicotine . Furthermore, cotinine, another metabolite of nicotine, has been shown to have a protective effect over the synapse induced by the activation of the Akt/GSK3/synaptophysin pathway and the stimulation of synaptic density in the main brain regions involved in learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology

Biochemical Analysis

Biochemical Properties

Norcotinine plays a role in various biochemical reactions, primarily as a metabolite of nicotine. It interacts with several enzymes, proteins, and other biomolecules. The primary enzyme involved in the formation of this compound is cytochrome P450 2A6 (CYP2A6), which catalyzes the oxidation of nicotine to an iminium ion, followed by further oxidation to form this compound . This compound also interacts with aldehyde oxidase, which is involved in its further metabolism . These interactions are crucial for the detoxification and elimination of nicotine from the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, it can alter cellular metabolism by affecting the activity of enzymes involved in the detoxification of nicotine and its metabolites . These effects can have significant implications for cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound binds to cytochrome P450 enzymes, particularly CYP2A6, which catalyzes its formation from nicotine . This binding interaction is crucial for the oxidation of nicotine to this compound. This compound also acts as an inhibitor of certain enzymes involved in nicotine metabolism, such as aldehyde oxidase . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of this compound on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function . At higher doses, it can cause toxic effects, including oxidative stress and inflammation . These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by cytochrome P450 enzymes, particularly CYP2A6 . This compound is further metabolized by aldehyde oxidase, which converts it into other metabolites . These metabolic pathways are crucial for the detoxification and elimination of nicotine from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . This compound also interacts with transporters and binding proteins that facilitate its movement within the body . These interactions are important for its localization and accumulation in specific tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization. For example, this compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation . These effects are important for understanding the cellular impact of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norcotinine can be synthesized through the oxidation of nornicotine. The process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous or organic solvent, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound is not as common as other nicotine metabolites. it can be produced in large quantities using similar oxidation methods on an industrial scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield .

Properties

IUPAC Name

5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFANIORDKRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864736
Record name Norcotinine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17708-87-1, 17114-40-8
Record name (±)-Norcotinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17708-87-1
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Record name Norcotinine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norcotinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-pyridin-3-ylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
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Record name 5-(3-Pyridinyl)-2-pyrrolidinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Norcotinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001297
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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